molecular formula C17H25NO2 B13940281 3-(3,4-Dimethoxyphenyl)quinolizidine CAS No. 63716-68-7

3-(3,4-Dimethoxyphenyl)quinolizidine

Cat. No.: B13940281
CAS No.: 63716-68-7
M. Wt: 275.4 g/mol
InChI Key: WWZYSFVVLXIGSX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids These alkaloids are known for their diverse biological activities and are primarily found in the Leguminosae family of plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)quinolizidine typically involves the use of starting materials such as 3,4-dimethoxyphenylalanine and quinolizidine derivatives. One common method includes the double Michael addition reactions of silylated Nazarov reagents to unsaturated quinolizidine lactams . The reaction conditions often involve the use of strong bases and inert solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)quinolizidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine N-oxides.

    Reduction: Reduction reactions can convert the quinolizidine ring to its corresponding dihydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinolizidine N-oxides.

    Reduction: Dihydroquinolizidine derivatives.

    Substitution: Substituted quinolizidine derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)quinolizidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolizidine involves its interaction with various molecular targets. It is known to affect ion channels and receptors in the cardiovascular system, leading to its antiarrhythmic effects . The compound may also interact with enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Lupinine: Another quinolizidine alkaloid with similar biological activities.

    Cytisine: Known for its use in smoking cessation therapies.

    Sparteine: Used as a chiral ligand in asymmetric synthesis.

Uniqueness

3-(3,4-Dimethoxyphenyl)quinolizidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent compared to other quinolizidine alkaloids.

Properties

CAS No.

63716-68-7

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C17H25NO2/c1-19-16-9-7-13(11-17(16)20-2)14-6-8-15-5-3-4-10-18(15)12-14/h7,9,11,14-15H,3-6,8,10,12H2,1-2H3

InChI Key

WWZYSFVVLXIGSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3CCCCN3C2)OC

Origin of Product

United States

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